molecular formula C13H20N2O3 B2596474 tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate CAS No. 2288709-84-0

tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate

Cat. No. B2596474
CAS RN: 2288709-84-0
M. Wt: 252.314
InChI Key: IVQSKBQWVDITEZ-UHFFFAOYSA-N
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Description

“tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate” is a chemical compound with the CAS Number: 2288709-84-0. It has a molecular weight of 252.31 . The IUPAC name for this compound is tert-butyl (2-((5-methylpyridin-2-yl)oxy)ethyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O3/c1-10-5-6-11(15-9-10)17-8-7-14-12(16)18-13(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,14,16) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Optimization

The compound has been identified as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). Researchers have developed rapid synthetic methods for similar intermediates, highlighting the compound's role in facilitating the synthesis of pharmacologically relevant molecules. For instance, a study demonstrated the synthesis of a related compound through steps including acylation, nucleophilic substitution, and reduction, achieving an optimized total yield of 81% (Bingbing Zhao et al., 2017).

Asymmetric Synthesis

The compound has also been employed in highly stereoselective asymmetric synthesis processes. This includes the preparation of enantiopure intermediates used in the synthesis of novel protease inhibitors, which are crucial for developing new therapeutic agents (Arun K. Ghosh et al., 2017).

Crystal Structure Analysis

In the realm of materials science, derivatives of the compound have been studied for their crystallographic properties. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, closely related compounds, were analyzed for their isomorphous crystal structures. These studies contribute to our understanding of molecular interactions and the design of new materials with specific properties (P. Baillargeon et al., 2017).

Medicinal Chemistry Applications

Beyond its role as an intermediate in chemical syntheses, derivatives of the compound have been explored for their potential biological activities. This includes the study of compounds for their antiarrhythmic and hypotensive properties, demonstrating the compound's relevance in the development of new therapeutic agents (E. Chalina et al., 1998).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl N-[2-(5-methylpyridin-2-yl)oxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-10-5-6-11(15-9-10)17-8-7-14-12(16)18-13(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQSKBQWVDITEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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